molecular formula C19H24N2O6S B5118774 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-methoxyethyl)acetamide

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-methoxyethyl)acetamide

Cat. No.: B5118774
M. Wt: 408.5 g/mol
InChI Key: CWMJFANBWPIZGP-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-methoxyethyl)acetamide is a complex organic compound characterized by its benzenesulfonyl and dimethoxyanilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-methoxyethyl)acetamide typically involves the reaction of benzenesulfonyl chloride with 3,4-dimethoxyaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-methoxyethylamine under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific temperature range and using solvents like dichloromethane to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-methoxyethyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes, inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide
  • N-(4-chloro-2-methylphenyl)-2-(N-(3,4-dimethoxyphenyl)phenylsulfonamido)acetamide

Uniqueness

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-methoxyethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6S/c1-25-12-11-20-19(22)14-21(28(23,24)16-7-5-4-6-8-16)15-9-10-17(26-2)18(13-15)27-3/h4-10,13H,11-12,14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMJFANBWPIZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN(C1=CC(=C(C=C1)OC)OC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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